2,4-Dimethyl-2-pentenoic acid
Overview
Description
2,4-Dimethyl-2-pentenoic acid is an organic compound with the molecular formula C7H12O2. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as ethanol, dimethylformamide, and diethyl ether. This compound is known for its low water solubility and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as methyl-branched fatty acids . These compounds typically interact with various enzymes and receptors in the body, influencing metabolic processes.
Mode of Action
As a methyl-branched fatty acid, it may interact with its targets in a similar manner to other fatty acids, potentially influencing enzyme activity or receptor binding .
Biochemical Pathways
Given its classification as a methyl-branched fatty acid, it may be involved in lipid metabolism or other related biochemical pathways .
Result of Action
As a methyl-branched fatty acid, it may influence cellular processes related to lipid metabolism or other related functions .
Biochemical Analysis
Biochemical Properties
2,4-Dimethyl-2-pentenoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, which catalyze the activation of fatty acids by forming acyl-CoA derivatives. This interaction is crucial for the subsequent steps in fatty acid oxidation and energy production .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in lipid metabolism, thereby affecting the overall lipid profile of cells. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to altered cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the flux of metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on metabolic processes, while at higher doses, it can induce toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and oxidative stress in animal studies. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetases and acyl-CoA dehydrogenases, which are essential for the activation and oxidation of fatty acids. These interactions facilitate the conversion of this compound into acyl-CoA derivatives, which can then enter the β-oxidation pathway for energy production. Additionally, this compound may influence the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and intracellular trafficking of the compound, ensuring its proper localization and accumulation. For example, fatty acid transport proteins (FATPs) and fatty acid-binding proteins (FABPs) are known to interact with this compound, aiding its transport across cellular membranes and its distribution within various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it participates in fatty acid oxidation and energy production. The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its site of action, thereby exerting its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-2-pentenoic acid can be synthesized through several methods. One common method involves the esterification of this compound ethyl ester followed by hydrolysis to yield the acid . Another method includes the acid-catalyzed esterification of 2,2-dimethyl-4-pentenoic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-2-pentenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated carboxylic acids.
Scientific Research Applications
2,4-Dimethyl-2-pentenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
- 2,2-Dimethyl-4-pentenoic acid
- 2-Methyl-4-pentenoic acid
- 4,4-Dimethyl-2-pentanone
Comparison: 2,4-Dimethyl-2-pentenoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher degree of unsaturation, making it more reactive in certain chemical reactions. Its unique structure also allows for specific interactions with biological targets, differentiating it from other similar compounds .
Properties
CAS No. |
66634-97-7 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(E)-2,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+ |
InChI Key |
DMHLGGQHOSTMJG-GQCTYLIASA-N |
SMILES |
CC(C)C=C(C)C(=O)O |
Isomeric SMILES |
CC(C)/C=C(\C)/C(=O)O |
Canonical SMILES |
CC(C)C=C(C)C(=O)O |
boiling_point |
133.00 to 134.00 °C. @ 15.00 mm Hg |
density |
0.991-0.999 |
physical_description |
Colourless liquid; pungent, sickly sweet |
solubility |
very slightly |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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